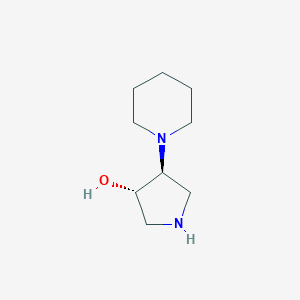
5-Methoxy-4-methyl-3-nitropyridin-2-amine
Vue d'ensemble
Description
5-Methoxy-4-methyl-3-nitropyridin-2-amine is a chemical compound with the following properties:
- IUPAC Name : 5-methoxy-2-nitropyridin-3-amine
- Molecular Formula : C<sub>6</sub>H<sub>7</sub>N<sub>3</sub>O<sub>3</sub>
- Molecular Weight : 169.14 g/mol
- CAS Number : 1476730-34-3
Molecular Structure Analysis
The molecular structure of 5-Methoxy-4-methyl-3-nitropyridin-2-amine consists of a pyridine ring with substituents. The methoxy group (–OCH<sub>3</sub>) is attached at position 5, and the methyl group (–CH<sub>3</sub>) is attached at position 4. Additionally, a nitro group (–NO<sub>2</sub>) is present at position 2. The arrangement of atoms and bonds determines its chemical properties and reactivity.
Chemical Reactions Analysis
While specific reactions involving this compound are not well-documented, it likely participates in typical pyridine-based reactions, such as nucleophilic substitutions, reductions, and condensations. Further experimental studies are necessary to explore its reactivity.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Storage Temperature : Keep in a dark place, sealed, and stored between 2°C and 8°C.
- Purity : 97%
- Safety Information :
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).
- MSDS : Link
Safety And Hazards
Given the safety information, precautions should be taken when handling this compound. Proper protective equipment and safe laboratory practices are essential.
Orientations Futures
Researchers should explore the biological activity, potential applications, and synthetic strategies related to 5-Methoxy-4-methyl-3-nitropyridin-2-amine. Further studies may uncover its role in medicinal chemistry, materials science, or other fields.
Please note that the information provided here is based on available data, and additional research may yield more insights into this compound’s properties and applications.
Propriétés
IUPAC Name |
5-methoxy-4-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4-5(13-2)3-9-7(8)6(4)10(11)12/h3H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEHVPRCSVBVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1OC)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652043 | |
| Record name | 5-Methoxy-4-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-methyl-3-nitropyridin-2-amine | |
CAS RN |
1003711-16-7 | |
| Record name | 5-Methoxy-4-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(methoxymethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1497520.png)



![Imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B1497531.png)







